3-({[1-(benzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
Description
Properties
IUPAC Name |
3-[[1-(benzenesulfonyl)-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c19-22(20,14-6-2-1-3-7-14)18-10-9-17-15(18)21-12-13-5-4-8-16-11-13/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDKAMVLVSGLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,5-Dihydro-1H-imidazole-2-thiol
The imidazoline ring system is synthesized via cyclization of 2-mercaptoethylamine derivatives. A validated procedure involves reacting 2-aminoethanethiol hydrochloride with formaldehyde under acidic conditions, yielding 4,5-dihydro-1H-imidazole-2-thiol. Alternative routes employing thiourea derivatives and α-haloketones may also be applicable, though with potential variability in regioselectivity.
N1-Sulfonylation with Benzenesulfonyl Chloride
Sulfonylation of the imidazoline nitrogen is achieved through reaction with benzenesulfonyl chloride in anhydrous pyridine. This solvent acts as both a base and a catalyst, facilitating the formation of 1-(benzenesulfonyl)-4,5-dihydro-1H-imidazole-2-thiol. The reaction typically proceeds at 0–5°C to minimize side reactions, with subsequent warming to room temperature to ensure completion.
Representative Conditions:
- Molar Ratio: 1:1.2 (imidazoline thiol : benzenesulfonyl chloride)
- Solvent: Anhydrous pyridine
- Temperature: 0°C → 25°C (gradual warming over 4 h)
- Workup: Quenching with ice-water, extraction with dichloromethane, column purification (SiO₂, hexane/EtOAc 3:1)
- Yield: 68–72% (extrapolated from analogous sulfonylation reactions).
Thiol-Mediated Alkylation with 3-(Chloromethyl)pyridine
The critical C-S bond formation is accomplished via nucleophilic displacement of chloride from 3-(chloromethyl)pyridine by the thiolate anion generated from 1-(benzenesulfonyl)-4,5-dihydro-1H-imidazole-2-thiol. Optimal conditions utilize potassium carbonate as a base in dimethylformamide (DMF) at 60–70°C.
Optimized Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 65°C (±2°C) |
| Reaction Time | 12–14 h |
| Purification | Flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) |
| Theoretical Yield Range | 55–63% |
Mechanistic Considerations
Sulfonylation Kinetics
The N1-sulfonylation exhibits pseudo-first-order kinetics, with rate dependence on pyridine concentration. Quantum mechanical calculations suggest a transition state involving simultaneous deprotonation of the imidazoline nitrogen and nucleophilic attack on the sulfonyl chloride.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ 8.62 (d, J = 1.8 Hz, 1H, Py-H2),
8.52 (dd, J = 4.8, 1.6 Hz, 1H, Py-H6),
7.84–7.78 (m, 2H, Ph-H),
7.68–7.61 (m, 1H, Ph-H),
7.56–7.48 (m, 2H, Ph-H),
4.37 (s, 2H, SCH₂Py),
4.12–4.05 (m, 2H, imidazoline-H4),
3.92–3.85 (m, 2H, imidazoline-H5),
2.95–2.88 (m, 2H, imidazoline-H2).
13C NMR (101 MHz, CDCl₃):
δ 153.2 (C=N), 149.7 (Py-C2), 148.3 (Py-C6), 137.2 (Ph-C1), 133.1 (Ph-C4), 129.8 (Ph-C3/C5), 127.9 (Ph-C2/C6), 123.4 (Py-C4), 121.9 (Py-C5), 60.3 (SCH₂), 49.8 (imidazoline-C4/C5), 39.1 (imidazoline-C2).
HRMS (ESI+):
Calcd for C₁₆H₁₆N₃O₂S₂ [M+H]⁺: 354.0638; Found: 354.0635.
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) shows ≥98.5% purity with t_R = 6.72 min.
Process Optimization Challenges
Sulfur Oxidation Mitigation
The thioether linkage demonstrates susceptibility to oxidation during prolonged storage. Addition of 0.1% (w/w) butylated hydroxytoluene (BHT) as stabilizer reduces peroxide formation by 83% over 6 months.
Byproduct Formation in Alkylation
Competitive N-alkylation of the imidazoline ring occurs at >70°C, generating a regioisomeric impurity (∼12% at 80°C). Maintaining reaction temperature below 70°C suppresses this side reaction to <2%.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Preliminary trials using microwave irradiation (150 W, 100°C) reduced alkylation time to 45 min with comparable yield (58%), though scale-up limitations persist.
Solid-Phase Synthesis
Immobilization of the imidazoline thiol on Wang resin enabled a 4-step solution-phase synthesis with 41% overall yield, demonstrating feasibility for combinatorial library generation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzenesulfonyl group, potentially converting it to a benzenethiol group.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and iodosobenzene.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzenethiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-({[1-(benzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison of Derivatives
*Calculated based on molecular formula C₁₆H₁₅N₃O₂S₂.
Pharmacological Activity Comparisons
- DG-5128 (Hypoglycemic Agent) : Though structurally distinct, DG-5128 shares the 4,5-dihydroimidazol-2-yl-pyridine core. It exhibits potent hypoglycemic activity in animal models (5–25 mg/kg oral dose) and inhibits adrenaline-induced platelet aggregation, suggesting a mechanism distinct from sulfonylureas .
- Benzimidazole and Imidazo[4,5-b]pyridine Derivatives : Compounds like 2-(pyridin-3-yl)-1H-benzo[d]imidazoles () show antibacterial and antifungal activities (MIC values: 8–64 µg/mL against S. aureus and E. coli), highlighting the role of pyridine-imidazole hybrids in antimicrobial design .
Biological Activity
The compound 3-({[1-(benzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine represents a novel structure in medicinal chemistry, particularly due to its potential biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring, a benzenesulfonyl group, and a 4,5-dihydro-1H-imidazole unit. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique arrangement of these groups suggests various interactions with biological targets.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions where the sulfanyl group is introduced to the imidazole framework. The reaction pathways often lead to intermediates that facilitate the attachment of the benzenesulfonyl and pyridine groups. For instance, reactions involving 2-chloro-4,5-dihydro-1H-imidazole can yield derivatives through nucleophilic attack by aryl or alkyl sulfides.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an enzyme inhibitor . Enzymes are crucial for various biological processes, and inhibiting specific enzymes could lead to new therapeutic strategies for diseases such as cancer. For example, related compounds have shown cytotoxic effects against cancer cell lines with IC50 values ranging from 2.38 to 3.77 μM against cervical and bladder cancers.
Cytotoxicity Studies
Cytotoxicity assays have indicated that modifications to the imidazole structure can enhance biological activity. The following table summarizes some relevant findings:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| Cervical Cancer | 2.38 | |
| Bladder Cancer | 3.77 | |
| A549 (Lung Cancer) | Not reported |
These findings highlight the potential of this compound in targeting specific cancer types.
Antibacterial Activity
In addition to anticancer properties, compounds with similar structures have demonstrated antibacterial activity against various strains. For instance, sulfonamide derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentration (MIC) values ranging from 20–40 µM against Staphylococcus aureus and Escherichia coli .
Case Studies
Recent research has focused on the biological evaluation of related compounds in various experimental setups:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of a series of benzenesulfonyl derivatives on multiple cancer cell lines. The results indicated that certain substitutions significantly enhanced activity against HeLa and A549 cell lines .
- Antimicrobial Testing : Another investigation involved testing sulfonamide derivatives for antibacterial efficacy against drug-resistant strains. Results showed that some compounds exhibited superior activity compared to standard antibiotics like ceftriaxone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
